6-Bromo-2-chlorothieno[3,2-d]pyrimidine
Overview
Description
6-Bromo-2-chlorothieno[3,2-d]pyrimidine is a heterocyclic compound that contains bromine, chlorine, sulfur, and nitrogen atoms. It is part of the thieno[3,2-d]pyrimidine family, which is widely studied in organic chemistry due to its versatile applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chlorothieno[3,2-d]pyrimidine typically involves multiple steps. One common method includes the Gewald reaction, followed by pyrimidone formation, bromination, and chlorination . The Gewald reaction is a three-component reaction where an aldehyde or ketone is condensed with an activated nitrile in the presence of a sulfur source .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. The process relies on standard laboratory equipment and does not require chromatography for purification, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chlorothieno[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it suitable for different applications.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothieno[3,2-d]pyrimidines .
Scientific Research Applications
6-Bromo-2-chlorothieno[3,2-d]pyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Bromo-2-chlorothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, as an adenosine A2A receptor antagonist, it can inhibit the binding of adenosine, thereby modulating neurotransmitter release and providing therapeutic effects in conditions like Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Similar in structure but differs in the position of the chlorine atom.
Thieno[2,3-d]pyrimidines: A broader class of compounds with similar core structures but varying substituents.
Uniqueness
6-Bromo-2-chlorothieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of specialized compounds for various applications .
Properties
IUPAC Name |
6-bromo-2-chlorothieno[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2S/c7-5-1-3-4(11-5)2-9-6(8)10-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPFDSQMVKSOGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=CN=C(N=C21)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1388050-36-9 | |
Record name | 6-bromo-2-chlorothieno[3,2-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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